molecular formula C16H7IN6 B6101493 2-AMINO-5-CYANO-6-(DICYANOMETHYLENE)-4-(2-IODOPHENYL)-3(1H)-PYRIDINYL CYANIDE

2-AMINO-5-CYANO-6-(DICYANOMETHYLENE)-4-(2-IODOPHENYL)-3(1H)-PYRIDINYL CYANIDE

Cat. No.: B6101493
M. Wt: 410.17 g/mol
InChI Key: AAGPCGXFUPNTTK-UHFFFAOYSA-N
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Description

“2-AMINO-5-CYANO-6-(DICYANOMETHYLENE)-4-(2-IODOPHENYL)-3(1H)-PYRIDINYL CYANIDE” is a complex organic compound that features multiple functional groups, including amino, cyano, and iodophenyl groups

Properties

IUPAC Name

2-amino-6-(dicyanomethylidene)-4-(2-iodophenyl)-1H-pyridine-3,5-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H7IN6/c17-13-4-2-1-3-10(13)14-11(7-20)15(9(5-18)6-19)23-16(22)12(14)8-21/h1-4,23H,22H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGPCGXFUPNTTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=C(C#N)C#N)NC(=C2C#N)N)C#N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H7IN6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-AMINO-5-CYANO-6-(DICYANOMETHYLENE)-4-(2-IODOPHENYL)-3(1H)-PYRIDINYL CYANIDE” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the pyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the cyano groups: This step may involve nucleophilic substitution reactions using cyanide sources.

    Attachment of the iodophenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction.

    Final modifications: Introduction of the amino group and any other necessary functional groups.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group.

    Reduction: Reduction reactions could target the cyano groups, converting them to amines.

    Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Reagents like organometallic compounds (e.g., Grignard reagents) or nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce primary amines.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology and Medicine

    Drug Development: Investigated for potential pharmacological activities, such as anticancer or antimicrobial properties.

Industry

    Materials Science: Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, in medicinal chemistry, the compound might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    2-AMINO-5-CYANO-6-(DICYANOMETHYLENE)-4-(PHENYL)-3(1H)-PYRIDINYL CYANIDE: Similar structure but without the iodine atom.

    2-AMINO-5-CYANO-6-(DICYANOMETHYLENE)-4-(2-BROMOPHENYL)-3(1H)-PYRIDINYL CYANIDE: Similar structure with bromine instead of iodine.

Uniqueness

The presence of the iodophenyl group in “2-AMINO-5-CYANO-6-(DICYANOMETHYLENE)-4-(2-IODOPHENYL)-3(1H)-PYRIDINYL CYANIDE” may confer unique reactivity and properties, such as enhanced ability to participate in halogen bonding or specific electronic effects.

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